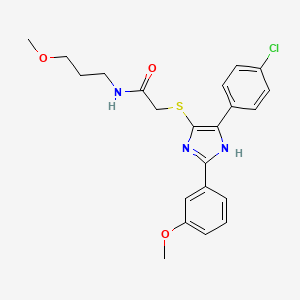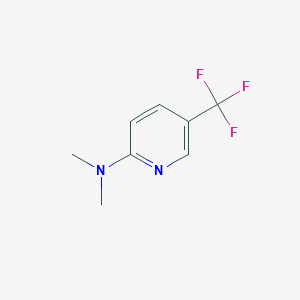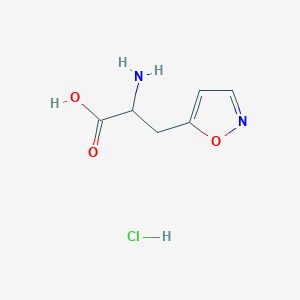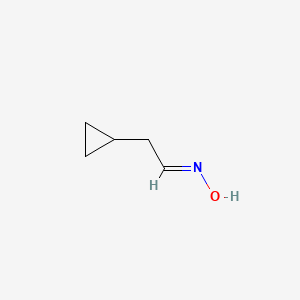
Cyclopropylacetaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylacetaldehyde oxime is a chemical compound with diverse applications in scientific research. It acts as a versatile building block for drug synthesis, exhibits antimicrobial properties, and assists in the development of novel materials. Oxime esters, such as Cyclopropylacetaldehyde oxime, are emerging as the first-line building blocks in modern heterocyclic chemistry .
Synthesis Analysis
Oxime esters can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . The synthesis of oximes from aryl aldehydes was prepared using hydroxylamine hydrochloride . The obtained oxime compounds were synthesized at maximum efficiency in mineral water at room temperature . This method is economical, practical, and environmentally friendly .Molecular Structure Analysis
Oxime esters are known for their high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds .Chemical Reactions Analysis
Oxime esters, including Cyclopropylacetaldehyde oxime, have gained great attention in the last decade. They act as the applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of –, S-, and O-containing heterocycle scaffolds . They also show high reaction activities in the N–O bond cleavage involved in organic transformation .Physical And Chemical Properties Analysis
Oximes are the most common and widely acclaimed nitrogen-containing biological motifs, with diverse biological and pharmacological applications . These hydroxy-imine derivatives are regarded for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .Scientific Research Applications
- Medicinal Applications Cyclopropylacetaldehyde oxime serves as a versatile building block in drug synthesis. Researchers have explored its potential in developing novel pharmaceutical compounds. While specific drugs may not directly incorporate this compound, it plays a crucial role in the synthesis of more complex molecules with therapeutic properties.
Crystal Engineering Attributes
Mechanism of Action
Target of Action
Cyclopropylacetaldehyde oxime, like other oximes, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
Oximes, including Cyclopropylacetaldehyde oxime, exert their action by reactivating AChE . They achieve this by removing the phosphyl moiety from the active site serine of AChE . This reactivation of AChE allows the enzyme to resume its function of breaking down acetylcholine, thereby restoring normal nerve function .
Biochemical Pathways
The primary biochemical pathway affected by Cyclopropylacetaldehyde oxime is the cholinergic pathway . By reactivating AChE, the oxime reverses the inhibition of this enzyme caused by organophosphates, thereby restoring the normal function of the cholinergic pathway . Furthermore, oximes can participate in the Beckmann rearrangement, a reaction of oximes that can result in either amides or nitriles, depending on the starting material .
Pharmacokinetics
The pharmacokinetics of oximes can vary depending on their specific structure and the route of administration .
Result of Action
The primary result of the action of Cyclopropylacetaldehyde oxime is the reactivation of AChE . This reactivation allows the enzyme to resume its normal function, leading to the restoration of normal nerve function. This is particularly important in cases of poisoning by organophosphates, which inhibit AChE .
Action Environment
The action, efficacy, and stability of Cyclopropylacetaldehyde oxime, like other oximes, can be influenced by various environmental factors. These factors can include the presence of other substances, pH levels, and temperature
Future Directions
Oximes have been studied for decades because of their significant roles as acetylcholinesterase reactivators . Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . This suggests that oximes, including Cyclopropylacetaldehyde oxime, may continue to be a focus of research in the future.
properties
IUPAC Name |
(NE)-N-(2-cyclopropylethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-6-4-3-5-1-2-5/h4-5,7H,1-3H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESUBVWGFLAYSU-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
530133-49-4 |
Source


|
| Record name | cyclopropylacetaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

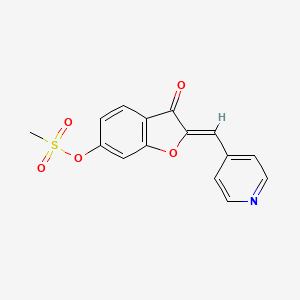
![(E)-4-(Dimethylamino)-N-[1-(2-hydroxyphenyl)propyl]but-2-enamide](/img/structure/B2460808.png)
![3-((2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2460809.png)
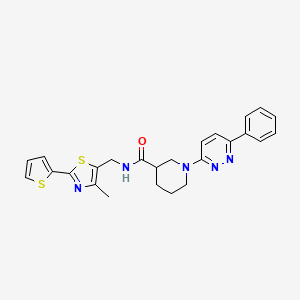
![1-Adamantyl-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2460812.png)
![1-(2-Fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2460814.png)
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate](/img/structure/B2460815.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B2460820.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide](/img/structure/B2460821.png)
![(2-Fluorospiro[2.3]hexan-5-yl)methanamine](/img/structure/B2460823.png)
